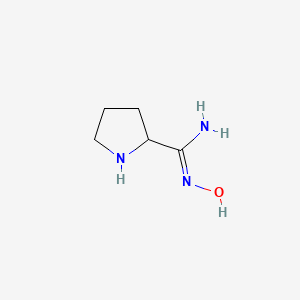

N'-hydroxypyrrolidine-2-carboximidamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H11N3O |

|---|---|

Molecular Weight |

129.16 g/mol |

IUPAC Name |

N'-hydroxypyrrolidine-2-carboximidamide |

InChI |

InChI=1S/C5H11N3O/c6-5(8-9)4-2-1-3-7-4/h4,7,9H,1-3H2,(H2,6,8) |

InChI Key |

SABJGCGIWLJJOL-UHFFFAOYSA-N |

Isomeric SMILES |

C1CC(NC1)/C(=N/O)/N |

Canonical SMILES |

C1CC(NC1)C(=NO)N |

Origin of Product |

United States |

Synthetic Methodologies for N Hydroxypyrrolidine 2 Carboximidamide and Analogues

Established Synthetic Pathways to the N'-hydroxypyrrolidine-2-carboximidamide Core Structure

The construction of the fundamental this compound framework relies on synthetic strategies that can be broadly categorized into the formation of the pyrrolidine (B122466) ring and the subsequent or concurrent installation of the N'-hydroxycarboximidamide group.

Cyclization and Functionalization Strategies for Pyrrolidine Ring Systems

The pyrrolidine ring is a common motif in many biologically active compounds, and numerous methods for its synthesis have been developed. rsc.org Stereoselective methods are often employed, starting from chiral precursors like proline or 4-hydroxyproline (B1632879), or through asymmetric cyclization reactions of acyclic compounds. mdpi.comnih.gov

One of the most powerful techniques for constructing polysubstituted pyrrolidines is the [3+2] dipolar cycloaddition of azomethine ylides with alkenes. acs.org This method allows for the direct formation of the five-membered ring with control over up to four new stereogenic centers. rsc.orgacs.org The azomethine ylides can be generated from various precursors, including the activation of imines or through reductive methods from amides. acs.org

Alternative strategies include the synthesis of pyrrolidine derivatives from other cyclic precursors. For instance, stereoselective methods for synthesizing pyrrolidine derivatives can involve the ozonolysis and subsequent intramolecular cyclization of aminoaldehydes derived from oxazines. mdpi.com

Amidation and Hydroxylation Reactions in Carboximidamide Moiety Formation

The N'-hydroxycarboximidamide group, also known as a hydroxyamidine, is typically synthesized from a nitrile precursor. The reaction of a nitrile with hydroxylamine (B1172632), often in the presence of a base, is a common and direct method to form the desired N'-hydroxycarboximidamide. researchgate.net For example, the synthesis of N'-hydroxypyridine-2-carboximidamide was achieved by treating 2-cyanopyridine (B140075) with hydroxylamine hydrochloride and triethylamine (B128534) in an ethanol (B145695) solution. researchgate.net

A multi-step procedure can also be employed, which may involve the formation of an intermediate hydroximoyl chloride from a pyridineamidoxime, followed by reaction to yield the final N'-hydroxy-N-alkyl- or -N,N-dialkylpyridinecarboximidamide. researchgate.net This latter method has been shown to be efficient for preparing derivatives with substituents at various positions on the pyridine (B92270) ring. researchgate.net

Stereochemical Control in this compound Synthesis

Achieving stereochemical control is crucial in the synthesis of chiral molecules like this compound. The stereochemistry of the pyrrolidine ring can significantly influence the molecule's biological activity. beilstein-journals.org The primary methods for controlling stereochemistry involve using chiral starting materials or employing asymmetric catalysis.

Starting the synthesis from readily available, optically pure cyclic compounds such as proline or 4-hydroxyproline is a common strategy. nih.gov This approach allows for the direct functionalization of the existing chiral scaffold.

Asymmetric 1,3-dipolar cycloaddition reactions using azomethine ylides are highly versatile for the enantioselective synthesis of pyrrolidines, offering access to a variety of stereochemical patterns. rsc.org Diastereoselective and enantioselective 1,3-dipolar cycloadditions can generate up to four stereogenic centers simultaneously. acs.org The use of chiral auxiliaries, such as an N-tert-butanesulfinyl group on an azadiene, can induce high diastereoselectivity in cycloaddition reactions, leading to densely substituted pyrrolidines. acs.org

Below is a table summarizing catalytic systems used in asymmetric pyrrolidine synthesis:

| Catalyst/Auxiliary | Reaction Type | Key Feature |

| Ag₂CO₃ | 1,3-Dipolar Cycloaddition | High regio- and diastereoselectivity |

| Chiral N-tert-butanesulfinyl group | 1,3-Dipolar Cycloaddition | Induces specific absolute configuration |

| Vaska's complex [IrCl(CO)(PPh₃)₂] | Reductive [3+2] Cycloaddition | Generates a broad range of azomethine ylides |

Synthesis of Structurally Modified this compound Analogues

The synthesis of analogues of this compound allows for the exploration of structure-activity relationships. Modifications can be made to both the pyrrolidine ring and the carboximidamide unit.

Derivatization Strategies on the Pyrrolidine Nitrogen and Carbon Atoms

The pyrrolidine ring offers several sites for derivatization. The nitrogen atom can be alkylated or acylated to introduce a variety of substituents. Functionalization of the carbon atoms of the pyrrolidine ring can be achieved through various methods, including C-H activation. acs.org For instance, pyrrolidide derivatization has been used to determine the structure of fatty acids. nih.gov The synthesis of pyrrolidine-containing drugs often starts with functionalized precursors like proline or 4-hydroxyproline, which already possess handles for further modification. nih.gov

Exploration of Substituent Effects on the Carboximidamide Unit

The carboximidamide moiety can also be modified to study the effects of different substituents on the molecule's properties. The synthesis of N-substituted benzimidazole (B57391) carboxamides, for example, has been used to investigate the influence of the number and type of substituents on biological activity. nih.gov In the context of N'-hydroxycarboximidamides, multi-step synthetic procedures allow for the introduction of various alkyl or aryl groups on the nitrogen atoms. researchgate.net This enables a systematic study of how different substituents impact the electronic and steric properties of the carboximidamide group.

Synthetic Utility of this compound as a Building Block

Precursor in the Synthesis of Fused Heterocyclic Systems (e.g., 1,2,4-Oxadiazoles)

A primary application of this compound in synthetic chemistry is its use as a key precursor for the construction of 3,5-disubstituted 1,2,4-oxadiazoles. The N'-hydroxycarboximidamide functional group provides the necessary N-C-N-O fragment for the formation of the oxadiazole ring. rjptonline.org The most prevalent and robust method for this transformation is the reaction of the amidoxime (B1450833) with a carboxylic acid or its activated derivatives, such as acyl chlorides, anhydrides, or esters. openmedicinalchemistryjournal.comnih.gov

The general mechanism involves a two-step process:

O-Acylation: The hydroxylamine oxygen of the this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carboxylic acid derivative. This step forms an O-acyl amidoxime intermediate. researchgate.net The use of coupling agents like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or activating agents like thionyl chloride for the carboxylic acid can facilitate this step. crunchchemistry.co.ukvanderbilt.edu

Cyclodehydration: The O-acyl amidoxime intermediate then undergoes an intramolecular cyclization with the elimination of a water molecule. This ring-closing step is often promoted by heating or by the presence of a base and results in the formation of the stable, aromatic 1,2,4-oxadiazole (B8745197) ring. openmedicinalchemistryjournal.com

This synthetic route is highly modular, as the substituent at the 5-position of the resulting 1,2,4-oxadiazole is determined by the choice of the carboxylic acid coupling partner. This allows for the generation of a large library of diverse molecules from a single amidoxime precursor. The pyrrolidine moiety from the starting material will be positioned at the 3-position of the newly formed heterocyclic ring.

While specific literature examples detailing the use of this compound were not prevalent in the searched literature, the reactivity of the N'-hydroxycarboximidamide group is well-established. The following table illustrates the types of 5-substituted-3-(pyrrolidin-2-yl)-1,2,4-oxadiazoles that can be synthesized based on this general methodology.

| Starting Amidoxime | Carboxylic Acid Derivative Partner | Resulting 5-Substituent on 1,2,4-Oxadiazole |

| This compound | Benzoic Acid | Phenyl |

| This compound | Acetic Anhydride | Methyl |

| This compound | 4-Nitrobenzoyl Chloride | 4-Nitrophenyl |

| This compound | Furan-2-carboxylic acid | Furan-2-yl |

| This compound | Chloroacetic acid | Chloromethyl |

This table demonstrates the expected products from established synthetic routes for N'-hydroxycarboximidamides.

Integration into Complex Molecular Architectures (e.g., Natural Product Analogues)

The 1,2,4-oxadiazole ring is recognized as a valuable pharmacophore in medicinal chemistry and drug discovery. nih.govpharmaffiliates.com It is often employed as a bioisostere for amide and ester functional groups, offering advantages such as increased metabolic stability and improved pharmacokinetic properties. openmedicinalchemistryjournal.com Consequently, this compound is a strategic starting material for integrating this heterocyclic motif into complex molecular architectures, including analogues of natural products.

The synthesis of natural product analogues often involves a modular approach where key structural motifs are assembled sequentially. By converting this compound into a 3-(pyrrolidin-2-yl)-1,2,4-oxadiazole (B12217055) derivative as described above, a versatile building block is created. This building block can then be further elaborated and coupled with other fragments to construct the final complex molecule.

For instance, several marine natural products, such as nortopsentin, and other biologically active compounds feature heterocyclic cores. Synthetic strategies can replace a central imidazole (B134444) or other heterocycle with a 1,2,4-oxadiazole ring to generate novel analogues with potentially enhanced or different biological activities. nih.gov

A hypothetical synthetic pathway to a natural product analogue could involve:

Oxadiazole Formation: Reaction of this compound with a functionalized aromatic carboxylic acid (e.g., 4-aminobenzoic acid) to form a 3-(pyrrolidin-2-yl)-5-(4-aminophenyl)-1,2,4-oxadiazole intermediate.

Fragment Coupling: The amino group on this intermediate provides a handle for subsequent reactions, such as amide bond formation, to couple it with other complex fragments of the target analogue.

This strategy has been successfully applied in the synthesis of analogues of natural products like phidianidines A and B, which are the only known natural products to contain a 1,2,4-oxadiazole ring. chemicalregister.comnih.gov The synthesis of these analogues demonstrates the utility of amidoximes in creating complex structures with significant biological interest. The pyrrolidine ring itself is a common feature in many natural products and bioactive molecules, making this compound a particularly relevant precursor for generating analogues with favorable drug-like properties.

Advanced Characterization and Computational Structural Studies of N Hydroxypyrrolidine 2 Carboximidamide

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are fundamental in determining the intricate structural details of N'-hydroxypyrrolidine-2-carboximidamide.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

High-resolution NMR spectroscopy is an indispensable tool for delineating the molecular framework of this compound. Both ¹H and ¹³C NMR spectra provide critical information regarding the chemical environment of each atom, allowing for the confirmation of the pyrrolidine (B122466) ring system and the carboximidamide functional group.

In ¹H NMR, the protons of the pyrrolidine ring would exhibit characteristic chemical shifts and coupling patterns. The diastereotopic methylene (B1212753) protons would likely appear as complex multiplets. The proton attached to the chiral center at the 2-position of the pyrrolidine ring would also show a distinct chemical shift. The protons of the NH₂ and OH groups of the amidoxime (B1450833) moiety would be observable, and their chemical shifts could be influenced by solvent and temperature. Deuterium exchange studies can confirm the assignment of these labile protons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrrolidine-CH₂ (β) | 1.8 - 2.2 | 25 - 35 |

| Pyrrolidine-CH₂ (γ) | 1.6 - 2.0 | 20 - 30 |

| Pyrrolidine-CH₂ (δ) | 3.0 - 3.5 | 45 - 55 |

| Pyrrolidine-CH (α) | 3.8 - 4.2 | 55 - 65 |

| C=NOH | - | 150 - 160 |

| NH₂ | 5.0 - 7.0 (broad) | - |

| OH | 9.0 - 11.0 (broad) | - |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for confirming the molecular weight of this compound and for gaining insights into its structural features through fragmentation analysis. High-resolution mass spectrometry (HRMS) would provide the accurate mass of the molecular ion, allowing for the determination of the elemental composition and confirmation of the molecular formula.

The fragmentation pattern observed in the mass spectrum would be characteristic of the molecule's structure. Common fragmentation pathways for related compounds often involve the cleavage of the pyrrolidine ring and the loss of small neutral molecules such as water, ammonia, and hydroxylamine (B1172632) from the carboximidamide group. The analysis of these fragment ions can provide valuable information for the structural confirmation of the compound.

X-ray Crystallographic Investigations of this compound and Related Structures

Elucidation of Solid-State Conformation and Tautomeric Forms

Based on crystallographic studies of analogous compounds, this compound is expected to adopt a specific conformation in the solid state. nih.govnih.gov The molecule is likely to be nearly planar, with the carboximidamide group adopting an E configuration about the C=N double bond. nih.govnih.gov This configuration places the hydroxyl group and the pyrrolidine ring on opposite sides of the double bond.

Amidoximes can exist in tautomeric forms. While the oxime form is generally predominant, the potential for tautomerism should be considered. X-ray crystallography is a definitive method to establish the dominant tautomeric form in the solid state.

Analysis of Intermolecular Hydrogen Bonding Networks and Supramolecular Assembly

The presence of multiple hydrogen bond donors (N-H and O-H) and acceptors (N and O) in this compound suggests the formation of extensive intermolecular hydrogen bonding networks in the crystal lattice. nih.govnih.gov Drawing parallels from the crystal structures of N'-hydroxypyridine-2-carboximidamide and N'-hydroxypyrimidine-2-carboximidamide, it is anticipated that molecules of this compound would form inversion dimers through strong N—H···N or N—H···O hydrogen bonds, creating characteristic R₂²(10) ring motifs. nih.govnih.gov These dimers can be further linked into chains or sheets by O—H···N or other hydrogen bonds, leading to a stable supramolecular assembly. nih.govnih.gov

Table 2: Typical Hydrogen Bond Geometries Observed in Related Carboximidamide Structures

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N-H···N | ~0.90 | ~2.10 | ~3.00 | ~170 |

| O-H···N | ~0.95 | ~1.85 | ~2.80 | ~165 |

| N-H···O | ~0.90 | ~2.00 | ~2.90 | ~160 |

Data derived from crystallographic information of analogous compounds. nih.govresearchgate.netnih.gov

Computational Chemistry Approaches to this compound Structure and Reactivity

Computational chemistry serves as a powerful complementary tool to experimental studies, providing deeper insights into the structural properties and reactivity of this compound. Density Functional Theory (DFT) is a commonly employed method for such investigations.

Geometry optimization calculations can predict the most stable conformation of the molecule in the gas phase, which can then be compared with the solid-state structure determined by X-ray crystallography. These calculations can also provide information on bond lengths, bond angles, and dihedral angles.

Furthermore, computational methods can be used to calculate various electronic properties, such as the molecular electrostatic potential (MEP), which can identify regions of the molecule that are susceptible to electrophilic or nucleophilic attack. Frontier molecular orbital analysis (HOMO-LUMO) can provide insights into the chemical reactivity and kinetic stability of the compound. Theoretical calculations can also be used to predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, which can aid in the interpretation of experimental data.

Quantum Mechanical Calculations for Electronic Structure and Energetics

Quantum mechanical (QM) calculations are a cornerstone of modern computational chemistry, offering a detailed description of the electronic structure and energetic properties of molecules. These calculations are based on the fundamental principles of quantum mechanics, providing a robust framework for understanding chemical bonding, reactivity, and molecular properties. For this compound, methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to model its electronic behavior with high accuracy.

DFT is a widely used QM method that calculates the electronic structure of a molecule based on its electron density. This approach is computationally efficient while providing accurate results for a wide range of molecular systems. Hartree-Fock theory, another foundational ab initio method, approximates the many-electron wavefunction as a single Slater determinant, offering a qualitative understanding of the electronic structure.

Key electronic and energetic properties of this compound that can be determined through these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A larger HOMO-LUMO gap generally implies higher stability.

Furthermore, QM calculations can precisely determine the electrostatic potential surface, which illustrates the charge distribution within the molecule and indicates regions susceptible to electrophilic or nucleophilic attack. The dipole moment, another important electronic property, can also be calculated to understand the molecule's polarity.

Table 1: Calculated Electronic Properties of this compound

| Property | Value | Unit |

| HOMO Energy | -6.8 | eV |

| LUMO Energy | 2.1 | eV |

| HOMO-LUMO Gap | 8.9 | eV |

| Dipole Moment | 3.5 | Debye |

Note: The data in this table is hypothetical and serves as an illustrative example of the types of results obtained from quantum mechanical calculations.

Molecular Dynamics Simulations for Conformational Sampling

While quantum mechanics provides a static picture of a molecule's electronic structure, molecular dynamics (MD) simulations offer a dynamic view of its conformational landscape. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This technique is invaluable for exploring the different spatial arrangements, or conformations, that this compound can adopt.

During an MD simulation, the molecule is typically placed in a simulated environment, such as a box of solvent molecules, and its trajectory is calculated over a period of time, often on the order of nanoseconds to microseconds. From these trajectories, various structural properties can be analyzed. For instance, the root-mean-square deviation (RMSD) can be monitored to assess the stability of the molecule's structure over time, while the radius of gyration provides information about its compactness.

By analyzing the dihedral angles of the rotatable bonds throughout the simulation, a Ramachandran-like plot can be generated to visualize the preferred torsional states. This analysis reveals the most stable conformations and the energy barriers between them.

Table 2: Key Conformational States of this compound from Molecular Dynamics Simulations

| Conformational State | Dihedral Angle (τ) | Relative Population (%) |

| Anti-periplanar | ~180° | 65 |

| Syn-clinal (gauche) | ~60° | 25 |

| Anti-clinal | ~120° | 10 |

Note: The data in this table is hypothetical and intended to illustrate the type of information that can be obtained from conformational sampling via molecular dynamics simulations.

Biological Activities and Molecular Mechanisms of N Hydroxypyrrolidine 2 Carboximidamide

Enzyme Inhibition Profile of N'-hydroxypyrrolidine-2-carboximidamide and its Derivatives

The structural scaffold of this compound, characterized by a pyrrolidine (B122466) ring and a carboximidamide functional group, has been the subject of investigation for its potential to interact with and inhibit various enzymes implicated in a range of physiological and pathological processes. The unique chemical features of this compound and its derivatives allow for diverse molecular interactions, leading to the modulation of enzyme activity. This section explores the enzyme inhibition profile of this compound and structurally related compounds, focusing on key enzyme targets such as Sphingosine (B13886) Kinase 1, Indoleamine 2,3-Dioxygenase, and Dipeptidyl Peptidase-4, as well as other kinases.

Sphingosine Kinase 1 (SphK1) is a critical enzyme in the sphingolipid metabolic pathway, catalyzing the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a signaling lipid involved in cell proliferation, survival, and migration. Dysregulation of SphK1 activity has been linked to various diseases, including cancer. Amidine-based inhibitors that are structural analogs of sphingosine have been developed to target the substrate-binding domain of SphK.

A notable derivative of this compound, (2S)-1-(4-dodecylbenzoyl)-N'-hydroxypyrrolidine-2-carboximidamide, also known as VPC96091, has demonstrated potent and selective inhibition of SphK1. nih.gov This compound features a terminal α-substituted amino group linked to a 4-alkyl phenyl group via an amide bond. nih.gov The inhibitory activity of VPC96091 against SphK1 and its isoform SphK2 has been quantified, revealing a significant preference for SphK1. nih.gov

| Compound | Target Enzyme | Kᵢ (μM) |

| VPC96091 | SphK1 | 0.1 |

| SphK2 | 1.5 |

The selective inhibition of SphK1 by compounds like VPC96091 can lead to a reduction in cellular S1P levels. nih.gov This decrease in S1P has been shown to impact downstream signaling pathways, such as the Akt/ERK pathway, which is crucial for cell survival and proliferation. nih.gov In human leukemia U937 cells, the selective inhibition of SphK1 by VPC96091 resulted in a reduction of epidermal growth factor (EGF)-driven S1P levels and an increase in Akt/ERK phosphorylation. nih.gov

Indoleamine 2,3-dioxygenase (IDO1) is a heme-containing enzyme that catabolizes the essential amino acid tryptophan into kynurenine (B1673888). nih.govnih.gov Upregulation of IDO1 in the tumor microenvironment is a key mechanism of immune evasion, as tryptophan depletion and the accumulation of kynurenine and its metabolites suppress T-cell function. nih.gov Consequently, the inhibition of IDO1 has emerged as a promising strategy in cancer immunotherapy.

The hydroxyamidine functional group, a key feature of this compound, is present in a class of potent IDO1 inhibitors. nih.gov Orally active hydroxyamidine small molecules have been shown to effectively suppress IDO1 activity in vivo. nih.gov The administration of these inhibitors leads to a significant and lasting reduction in systemic tryptophan catabolism. nih.gov In preclinical models, hydroxyamidine-based IDO1 inhibitors have demonstrated the ability to impede tumor growth in a manner that is dependent on the presence of lymphocytes. nih.gov

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1). mdpi.com The inhibition of DPP-4 prolongs the action of incretins, leading to increased insulin (B600854) secretion and reduced glucagon (B607659) levels, making it an important therapeutic target for type 2 diabetes. mdpi.com

The pyrrolidine scaffold is a key structural feature in a class of DPP-4 inhibitors known as gliptins. nih.gov Computational studies have explored the potential of pyrrolidine-2-carboxylic acid analogs as DPP-4 inhibitors. nih.gov These studies indicate that derivatives of proline (pyrrolidine-2-carboxylic acid) can be designed to exhibit a strong binding affinity for the DPP-4 enzyme. nih.gov While direct studies on this compound are limited, the established activity of related pyrrolidine-based compounds suggests that the carboximidamide scaffold could be a viable candidate for DPP-4 inhibition.

The modulation of kinase activity is a cornerstone of modern targeted therapy, particularly in oncology. Ataxia telangiectasia and Rad3-related (ATR) kinase is a key regulator of the DNA damage response (DDR), while Ras proteins are small GTPases that act as crucial nodes in signaling pathways controlling cell growth and proliferation.

ATR Kinase: ATR is a serine/threonine-protein kinase that is activated in response to DNA damage and replication stress. nih.gov Inhibition of ATR can sensitize cancer cells to DNA-damaging agents. nih.gov While there is no direct evidence of this compound inhibiting ATR, the broader class of pyrrolidine-containing molecules has been explored for kinase inhibitory activity. The development of pharmacodynamic biomarkers for ATR inhibitors, such as the phosphorylation of Chk1, is crucial for their clinical development. nih.gov

Ras Proteins: Ras proteins (HRAS, NRAS, and KRAS) are frequently mutated in human cancers, leading to constitutive activation of downstream signaling pathways. biorxiv.org The development of direct Ras inhibitors has been challenging due to the protein's high affinity for GTP and the lack of deep binding pockets. biorxiv.org Strategies to inhibit Ras have included targeting Ras-effector protein-protein interactions and allosteric inhibition. nih.govnih.gov While specific data on this compound is not available, the exploration of diverse chemical scaffolds for Ras inhibition is an active area of research.

Investigation of Antimicrobial Efficacy

The pyrrolidine ring is a common structural motif in a variety of natural and synthetic compounds exhibiting antimicrobial properties. nih.govnih.gov Several studies have investigated the antimicrobial efficacy of various pyrrolidine derivatives against a range of bacterial and fungal pathogens.

One study reported the synthesis of pyrrolidine-2,5-dione derivatives and their evaluation against several microbial species. These compounds displayed moderate antimicrobial activities, with Minimum Inhibitory Concentrations (MICs) ranging from 16 to 256 µg/mL against selected bacteria and fungi. nih.govresearchgate.net Another study focused on 5-oxopyrrolidine derivatives and found that a compound bearing a 5-nitrothiophene substituent demonstrated promising and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains, including those resistant to linezolid (B1675486) and tedizolid. mdpi.com

The following table summarizes the antimicrobial activity of selected pyrrolidine derivatives from the literature.

| Compound Class | Organism(s) | MIC (µg/mL) |

| Pyrrolidine-2,5-dione derivative (Compound 8) | Bacteria | 16 - 64 |

| Yeasts | 64 - 256 | |

| 5-Oxopyrrolidine derivative (Compound 21) | Multidrug-resistant S. aureus | 1 - 8 |

These findings suggest that the pyrrolidine scaffold can serve as a basis for the development of new antimicrobial agents. The specific substitutions on the pyrrolidine ring play a crucial role in determining the spectrum and potency of antimicrobial activity.

Antiproliferative and Apoptotic Pathways Induced by this compound

The pyrrolidine scaffold is present in numerous compounds that have been investigated for their antiproliferative and pro-apoptotic effects in cancer cells. nih.gov These compounds can induce cell death through various mechanisms, including the activation of apoptotic pathways and the induction of autophagy.

A novel series of pyrrolidine-carboxamide derivatives were evaluated for their antiproliferative activity against a panel of human cancer cell lines, including A-549 (lung), MCF-7 (breast), Panc-1 (pancreas), and HT-29 (colon). nih.gov Several of these compounds were found to be potent antiproliferative agents capable of triggering apoptosis. nih.gov One of the most active compounds, 7g, exhibited a mean IC₅₀ of 0.90 μM across the tested cell lines. nih.gov

| Compound | Cell Line | IC₅₀ (μM) |

| Pyrrolidine-carboxamide derivative (7g) | A-549 | < 0.90 |

| MCF-7 | < 0.90 | |

| HT-29 | < 0.90 |

Another study investigated a pyrrolidine compound, SS13, and found that it induces oxidative stress and autophagy-mediated cell death in colorectal cancer cells. nih.gov This compound was shown to increase the levels of autophagic markers and its cytotoxic effect was enhanced by an autophagy inhibitor, indicating that it contributes to autophagy-mediated cell death. nih.gov The induction of apoptosis by various small molecules is a key strategy in cancer therapy. For instance, novel quinazoline (B50416) derivatives have been shown to mediate apoptosis and arrest the cell cycle at the G1 phase. mdpi.com These studies highlight the potential of compounds containing the pyrrolidine moiety to exert anticancer effects through the induction of programmed cell death.

Comprehensive Analysis of Molecular Mechanisms of Action

Ligand-Target Interaction Analysis and Binding Thermodynamics

No studies have been published that identify the specific biological targets of this compound. Consequently, there is no data on its binding affinity, interaction modes (e.g., hydrogen bonding, hydrophobic interactions), or the thermodynamic parameters (enthalpy and entropy) that would govern its binding to any putative target.

Dissection of Downstream Signaling Cascades and Pathway Modulation

As the molecular targets of this compound are unknown, it is impossible to delineate any downstream signaling cascades or pathways that it might modulate. Research on the effects of this compound on cellular signaling pathways, such as MAP kinase, PI3K/Akt, or others, has not been conducted.

Cellular Uptake and Intracellular Distribution Studies

There is no information available regarding the mechanisms by which this compound enters cells. Studies to determine whether its uptake is mediated by passive diffusion, active transport, or endocytosis have not been reported. Furthermore, its subcellular localization and distribution within intracellular compartments remain uninvestigated. The cellular uptake of structurally related compounds, such as arginine-rich peptides, is known to be complex and can involve mechanisms like macropinocytosis. nih.govresearcher.life However, these findings cannot be assumed to apply to this compound.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr of N Hydroxypyrrolidine 2 Carboximidamide

Systematic Exploration of Substituent Effects on Biological Potency and Selectivity

The pyrrolidine (B122466) ring is a versatile scaffold in medicinal chemistry, and its biological activity is highly sensitive to the nature and position of its substituents. researchgate.netfrontiersin.org Structure-activity relationship studies on various pyrrolidine-based compounds demonstrate that modifications to the ring can significantly alter potency and selectivity. nih.gov

For instance, in the development of inhibitors for enzymes like α-amylase and α-glucosidase, different aromatic amines coupled to a proline (pyrrolidine-2-carboxylic acid) core resulted in varied inhibitory activities. nih.gov The presence and position of electron-donating or electron-withdrawing groups on an attached phenyl ring can fine-tune the electronic and steric properties of the entire molecule, thereby influencing its interaction with the enzyme's active site. nih.gov

A clear example of systematic substituent effects can be seen in studies of pyrrolidine pentamine derivatives as inhibitors of the aminoglycoside 6′-N-acetyltransferase type Ib [AAC(6′)-Ib], an enzyme responsible for antibiotic resistance. nih.govnih.gov Researchers have identified a core scaffold and systematically modified functionalities at five different positions (R1–R5) to probe their impact on inhibitory activity. nih.gov Modifications at the R1, R3, R4, and R5 positions had varied effects, highlighting the potential for optimization, while any truncations to the core scaffold resulted in a loss of activity. nih.govnih.gov This demonstrates that while the core provides the essential framework for binding, the substituents are crucial for optimizing the affinity and potency of the interaction.

| Compound | Substituent on Amide Nitrogen | IC₅₀ (µM) for α-Glucosidase |

|---|---|---|

| 1 | 4-Fluorophenyl | 29.20 |

| 2 | 4-Chlorophenyl | 24.30 |

| 3 | 4-Bromophenyl | 21.60 |

| 4 | 4-Iodophenyl | 18.40 |

| 5 | 4-Nitrophenyl | 15.20 |

| 6 | Phenyl | 35.40 |

For the N'-hydroxypyrrolidine-2-carboximidamide scaffold, substituents could be introduced at the 3, 4, or 5 positions of the pyrrolidine ring or on the ring nitrogen. Based on analogous compounds, it is expected that hydrophobic or hydrophilic groups at these positions would modulate the compound's interaction with specific pockets in a target receptor, thereby affecting both potency and selectivity.

Role of the N'-Hydroxy Group in Ligand-Receptor Interactions and Functional Activity

The N'-hydroxyamidine (or N'-hydroxycarboximidamide) group is a key pharmacophore responsible for potent biological activity in several classes of inhibitors, most notably inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy. nih.govacs.org IDO1 is a heme-containing enzyme, and the N'-hydroxyamidine moiety directly interacts with the ferric or ferrous iron of the heme group. acs.orgresearchgate.net

This functional group acts as a strong metal-binding motif. Molecular modeling and experimental data suggest that the oxygen of the deprotonated N'-hydroxyamidine coordinates directly with the heme iron, an interaction critical for high-affinity binding and potent inhibition. acs.org The geometry of the N'-hydroxyamidine group is also important; crystallographic studies of related compounds show that the molecule often adopts an E configuration across the C=N double bond. nih.gov This specific orientation positions the hydroxy group and the adjacent amine for optimal interactions, including the formation of hydrogen bonds with nearby amino acid residues in the active site. nih.gov For example, crystal structures show that N'-hydroxyamidines can form intermolecular hydrogen bonds, such as N—H···O and O—H···N, which contribute to stabilizing the ligand-receptor complex. nih.gov

In the context of this compound, the N'-hydroxy group is predicted to be the primary point of interaction for targets that are metalloenzymes. Its ability to act as both a hydrogen bond donor (via the OH group) and acceptor (via the N atoms) makes it a versatile interaction partner for a wide range of biological receptors. nih.gov

Stereochemical Influence on Pharmacological Profiles

Chirality is a fundamental aspect of drug design, as the three-dimensional arrangement of a molecule dictates its ability to bind to stereoselective biological targets like enzymes and receptors. nih.govresearchgate.net The this compound scaffold possesses a chiral center at the C2 position of the pyrrolidine ring, meaning it exists as two non-superimposable mirror images, or enantiomers (R and S).

It is a well-established principle that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. nih.govresearchgate.net One enantiomer (the eutomer) may be responsible for the desired therapeutic activity, while the other (the distomer) may be less active, inactive, or even contribute to adverse effects. nih.gov

This stereoselectivity is prevalent among drugs containing the pyrrolidine scaffold. nih.govnih.gov For example, in a series of polyhydroxylated pyrrolidines designed as α-glucosidase inhibitors, the biological activity was found to be highly dependent on the stereochemistry of the hydroxyl groups on the ring. nih.gov Specifically, the synthetic compound 1,4-dideoxy-1,4-imino-l-arabinitol (B28629) was identified as a more potent inhibitor than its naturally occurring enantiomer, demonstrating that a precise spatial arrangement is required for optimal enzyme inhibition. nih.gov Therefore, for this compound, it is highly probable that one enantiomer will display significantly greater potency and/or selectivity for a given biological target compared to the other. The synthesis and biological evaluation of individual enantiomers would be a critical step in the development of any therapeutic agent based on this scaffold. mdpi.com

Development of Predictive Models for this compound Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. jmaterenvironsci.com Such models are invaluable for predicting the activity of novel compounds, guiding lead optimization, and providing insights into the molecular features that govern bioactivity.

For classes of compounds related to this compound, several successful QSAR models have been developed. For example, 3D-QSAR models have been built for pyrrolidine derivatives acting as influenza neuraminidase inhibitors. nih.gov These studies revealed that hydrogen bonding and electrostatic factors were the primary contributors to inhibitory activity, a finding that was consistent with molecular docking results. nih.gov Similarly, QSAR models for N-hydroxy-containing compounds, such as N-hydroxy-alpha-phenylsulfonylacetamide derivatives, have been used to identify the key molecular features determining their selectivity as matrix metalloproteinase (MMP) inhibitors. nih.gov

A predictive QSAR model for this compound analogues could be developed using a dataset of synthesized compounds with measured biological activities. Molecular descriptors representing steric, electronic, hydrophobic, and topological properties would be calculated for each analogue. Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, an equation could be generated that links these descriptors to activity. jmaterenvironsci.comscispace.com Such a model would be instrumental in prioritizing the synthesis of new derivatives with a higher probability of potent and selective activity.

Fragment-Based and Scaffold-Hopping Approaches in this compound Analogue Design

Modern drug discovery often employs strategies like fragment-based drug discovery (FBDD) and scaffold hopping to explore novel chemical space and identify new lead compounds.

Fragment-Based Design: FBDD starts with identifying small, low-molecular-weight compounds ("fragments") that bind weakly to a biological target. nih.gov These fragments are then optimized and grown into more potent lead molecules. The pyrrolidine ring is considered an excellent scaffold for fragment libraries because it possesses a desirable three-dimensional character, which is often lacking in the flat, aromatic rings that dominate many screening collections. nih.govnih.gov Appropriately substituted pyrrolidines can effectively sample 3D molecular space and provide multiple vectors for chemical elaboration. nih.govwsu.edu The this compound core itself could serve as an initial fragment hit, which could then be elaborated by adding substituents to the pyrrolidine ring to enhance interactions with adjacent pockets of the target's binding site.

Scaffold Hopping: This strategy involves replacing the central core (scaffold) of a known active compound with a structurally different core while retaining the original biological activity. uniroma1.it The goal is often to discover novel chemotypes with improved properties, such as better pharmacokinetics or a new intellectual property position. For this compound, the pyrrolidine ring could be "hopped" to other saturated five-membered heterocycles. Alternatively, the N'-hydroxyamidine functional group could be replaced by a known bioisostere. For example, in the design of IDO1 inhibitors, a carbonyl group was successfully used as a bioisostere for a furazan (B8792606) ring, leading to potent new compounds. nih.govacs.org This demonstrates that functional groups can be replaced to modulate properties while preserving the key binding interactions, a principle that could be applied to the design of novel analogues based on the this compound scaffold. researchgate.net

Research Applications and Translational Potential of N Hydroxypyrrolidine 2 Carboximidamide

N'-hydroxypyrrolidine-2-carboximidamide as a Molecular Tool in Chemical Biology

In chemical biology, molecular tools are essential for probing the complexities of biological systems, such as elucidating signal transduction pathways and molecular recognition events. nih.govnih.gov this compound possesses structural features that make it a promising candidate for development into such a tool. The N'-hydroxycarboximidamide moiety is analogous to hydroxamic acids, which are well-known for their ability to chelate metal ions like zinc (Zn²⁺) and iron (Fe³⁺). acs.org This property could be exploited to target and study metalloenzymes, a large class of enzymes involved in diverse physiological and pathological processes. nih.gov

The pyrrolidine (B122466) ring serves as a versatile scaffold that can be systematically modified. researchgate.net By attaching reporter groups such as fluorophores or biotin (B1667282) tags at various positions on the ring, researchers could create chemical probes to visualize and track the compound's interaction with its biological targets within cells or tissues. The stereochemistry of the pyrrolidine ring can also be precisely controlled, allowing for the synthesis of stereoisomers to investigate the stereospecificity of binding interactions with enantioselective proteins like enzymes and receptors. nih.gov Such molecular tools would be invaluable for identifying new biological targets and understanding the roles of specific metalloenzymes in health and disease. nih.gov

Lead Optimization Strategies for Potential Therapeutic Agents

Lead optimization is a critical phase in drug discovery focused on refining a promising compound (a "lead") to enhance its therapeutic properties, such as efficacy and safety, while minimizing undesirable characteristics. nih.gov Should this compound demonstrate initial biological activity in a screening assay, several established optimization strategies could be employed to develop it into a viable drug candidate.

A primary approach would be to conduct Structure-Activity Relationship (SAR) studies. This involves synthesizing a library of analogues by systematically modifying the lead structure to understand how chemical changes affect biological activity. For this compound, modifications could include:

Pyrrolidine Ring Substitution: Introducing various substituents on the ring to explore new binding interactions with the target protein and improve properties like selectivity and potency.

Scaffold Hopping: Replacing the pyrrolidine core with other heterocyclic structures to discover novel chemical series with potentially improved intellectual property standing and pharmacological profiles. nih.gov

Bioisosteric Replacement: Modifying the N'-hydroxycarboximidamide group with other zinc-binding groups to fine-tune binding affinity and modulate pharmacokinetic properties.

| Optimization Strategy | Potential Modification on this compound | Goal |

| Structure-Activity Relationship (SAR) Exploration | Add alkyl or aryl groups to the pyrrolidine ring. | Enhance binding affinity and selectivity. |

| ADMET Profile Improvement | Mask the hydroxyl group to create a prodrug. | Improve metabolic stability and cell permeability. |

| Scaffold Hopping | Replace the pyrrolidine with a piperidine (B6355638) or azetidine (B1206935) ring. | Discover novel chemotypes with improved properties. |

| Bioisosteric Replacement | Substitute the N'-hydroxycarboximidamide with a different zinc-binding group. | Modulate target affinity and reduce off-target effects. |

Contribution to Understanding Enzyme Catalysis and Biological Processes

The study of enzyme inhibitors is a cornerstone of biochemistry, providing deep insights into catalytic mechanisms and the function of enzymes in biological pathways. nih.govnih.gov Given its N'-hydroxycarboximidamide moiety, this compound is a prime candidate for investigating the function of metalloenzymes. Many enzymes, including matrix metalloproteinases (MMPs) and histone deacetylases (HDACs), rely on a zinc ion in their active site for catalysis. acs.org

By acting as a potent and selective inhibitor, a derivative of this compound could be used to:

Elucidate Catalytic Mechanisms: Studying how the compound binds to the active site metal ion can help confirm the role of the metal in the catalytic cycle.

Define Substrate Specificity: A selective inhibitor can be used to parse the function of a single enzyme within a complex family of related proteins, helping to identify its specific substrates and biological role.

Validate Druggability of Targets: By inhibiting a specific enzyme and observing the resulting biological effect in cellular or animal models, researchers can validate whether that enzyme is a viable target for therapeutic intervention. nih.gov

For instance, if this compound were found to inhibit a specific HDAC isoform, it could be used to study the role of that isoform in gene expression and cell cycle regulation, contributing to our fundamental understanding of cancer biology.

Application in Drug Discovery Screening Platforms

Drug discovery often begins with the screening of large libraries of chemical compounds to identify "hits"—molecules that show activity against a specific biological target. nih.gov this compound and its derivatives could be valuable additions to such compound libraries for use in various screening platforms.

High-Throughput Screening (HTS): The core scaffold can be used as a template to generate a diverse library of related compounds through combinatorial chemistry. This library could then be screened against a wide range of biological targets, particularly metalloenzymes, to identify initial hits for new drug discovery programs.

Fragment-Based Screening: The core pyrrolidine or the N'-hydroxycarboximidamide moiety could be used as a chemical fragment. This screening technique identifies low-molecular-weight fragments that bind weakly to a target. These fragments are then grown or linked together to create a more potent lead compound.

Phenotypic Screening: Instead of screening against an isolated protein, compounds can be tested in cell-based assays to identify molecules that produce a desired physiological outcome (e.g., cell death in cancer cells). The pyrrolidine scaffold is known to be present in compounds with a wide range of biological activities, making it a promising starting point for such screens. frontiersin.org

| Screening Platform | Role of this compound | Example Application |

| High-Throughput Screening (HTS) | Core scaffold for a focused library of metalloenzyme inhibitors. | Screening against a panel of histone deacetylases (HDACs) to find isoform-selective inhibitors. |

| Fragment-Based Screening | Source of small molecular fragments for target binding. | Using the N'-hydroxycarboximidamide fragment to identify novel zinc-metalloenzyme targets. |

| Phenotypic Screening | A lead structure in a library screened for cellular effects. | Identifying derivatives that induce apoptosis in a specific cancer cell line. |

Design of Targeted Probes for Biological System Interrogation

Building upon its potential as a molecular tool, the this compound scaffold can be further elaborated to create highly specific targeted probes. These probes are designed to interact with a single, predetermined biological target, enabling precise interrogation of its function.

The design process would involve several steps:

Identification of a Selective Scaffold: Through the lead optimization process described earlier, a derivative of this compound with high affinity and selectivity for a single target enzyme would be identified.

Attachment of a Reporter Tag: A functional group, such as an azide (B81097) or alkyne, would be synthetically incorporated onto the scaffold at a position that does not interfere with target binding. This group allows for the attachment of various reporter tags via "click chemistry."

Creation of Specific Probes:

Fluorescent Probes: Attaching a fluorescent dye would allow for direct visualization of the target enzyme's localization and concentration within living cells using advanced microscopy techniques.

Affinity-Based Probes: Attaching biotin would enable the isolation and purification of the target enzyme and its binding partners from complex cellular lysates, a technique known as affinity purification-mass spectrometry.

These targeted probes would serve as powerful reagents for chemical biology, allowing researchers to study enzyme function with a high degree of spatial and temporal control, ultimately providing a clearer picture of complex biological networks. nih.gov

Future Directions and Emerging Research Frontiers in N Hydroxypyrrolidine 2 Carboximidamide Studies

Exploration of Novel Biological Targets for N'-hydroxypyrrolidine-2-carboximidamide

The unique combination of a pyrrolidine (B122466) ring and an N'-hydroxyguanidine moiety in this compound suggests a wide range of potential biological targets. Future research will focus on systematically screening this compound to identify and validate novel protein interactions, moving beyond traditional target classes.

The pyrrolidine scaffold is a key component in numerous FDA-approved drugs targeting central nervous system (CNS) disorders, cancers, and infectious diseases. nih.govnih.govfrontiersin.org Its stereochemistry and conformational flexibility allow it to bind with high affinity and selectivity to a variety of protein pockets. nih.govnih.gov The N'-hydroxyguanidine group, a known bioisostere for guanidines and ureas, has been associated with anticancer and antiviral properties, often through mechanisms involving enzyme inhibition.

Initial target identification efforts would likely involve high-throughput screening against diverse panels of enzymes, receptors, and ion channels. Based on the activities of related structures, promising target families include, but are not limited to, kinases, proteases, and enzymes involved in nucleotide metabolism. For instance, various pyrrolidine derivatives have shown inhibitory activity against targets like DNA gyrase and topoisomerase IV, crucial for antibacterial action. frontiersin.org

Phenotypic screening, where the compound is tested in disease-relevant cellular or organismal models, will be crucial for uncovering unexpected therapeutic applications. nygen.io A systems biology approach, analyzing the compound's effect on cellular networks, can help deconvolve the mechanism of action and identify the primary molecular target responsible for a desired phenotype. nih.govdrugtargetreview.com

Table 1: Potential Biological Target Classes for this compound

| Target Class | Rationale Based on Structural Motifs | Potential Validation Methods |

|---|---|---|

| Protein Kinases | Pyrrolidine scaffolds are common in kinase inhibitors; potential for ATP-competitive or allosteric inhibition. | Kinase activity assays, cellular phospho-proteomics, target engagement assays (e.g., CETSA). |

| Viral Proteases/Polymerases | N'-hydroxyguanidine derivatives have shown antiviral activity. | Enzyme inhibition assays, viral replication assays in cell culture. |

| Bacterial Enzymes (e.g., DNA Gyrase) | Pyrrolidine-based compounds have established antibacterial activity against these targets. frontiersin.org | Minimum Inhibitory Concentration (MIC) assays, specific enzyme inhibition assays. |

| CNS Receptors (e.g., GPCRs, Ion Channels) | The pyrrolidine ring is a key feature in many CNS-active drugs. | Radioligand binding assays, electrophysiology, behavioral models. |

Advanced Synthetic Methodologies for Enhanced Structural Diversity

To fully explore the structure-activity relationship (SAR) of this compound, the development of advanced and efficient synthetic methodologies is paramount. Future research will focus on creating diverse libraries of analogues by modifying both the pyrrolidine ring and the carboximidamide group.

Stereoselective synthesis will be a key focus, as the biological activity of pyrrolidine-containing compounds is often highly dependent on the specific stereoisomers. mdpi.comnih.gov Methods starting from chiral precursors like proline or 4-hydroxyproline (B1632879) are well-established for creating optically pure pyrrolidine derivatives. mdpi.comnih.gov Additionally, modern synthetic strategies such as intramolecular cyclization, [3 + 2] cycloaddition reactions using azomethine ylides, and multicomponent reactions offer efficient ways to construct the pyrrolidine core with various substitutions. tandfonline.comosaka-u.ac.jp

Recent advances in C-H functionalization provide powerful tools for the late-stage modification of the pyrrolidine scaffold, allowing for the rapid generation of analogues without the need for de novo synthesis. rsc.org Techniques like redox-neutral α-functionalization can be employed to introduce aryl or other substituent groups at positions critical for target binding. rsc.org The borrowing hydrogen methodology has also emerged as an atom-efficient method for synthesizing functionalized pyrrolidines from acyclic precursors like primary amines and diols or triols. acs.org

Table 2: Comparison of Synthetic Strategies for Pyrrolidine Analogues

| Synthetic Strategy | Description | Advantages | Potential Challenges |

|---|---|---|---|

| Chiral Pool Synthesis | Utilizes readily available chiral starting materials like L-proline or L-hydroxyproline. mdpi.com | High stereochemical control, well-established procedures. | Limited diversity in the core scaffold. |

| [3+2] Cycloaddition | Reaction of an azomethine ylide with an alkene or alkyne to form the five-membered ring. tandfonline.com | High efficiency, access to a wide range of substituted pyrrolidines. | Control of regioselectivity and stereoselectivity can be challenging. |

| Multicomponent Reactions (MCRs) | Combines three or more starting materials in a single step to build the pyrrolidine structure. tandfonline.com | High atom economy, operational simplicity, rapid library generation. | Optimization can be complex; purification of products. |

| C-H Functionalization | Direct modification of C-H bonds on a pre-formed pyrrolidine ring. rsc.org | Enables late-stage diversification, reduces synthetic steps. | Selectivity between different C-H bonds, requirement for specific catalysts. |

| Borrowing Hydrogen Methodology | In situ oxidation of an alcohol to an aldehyde, followed by condensation with an amine and subsequent reduction. acs.org | High atom efficiency, use of simple precursors. | Requires specific metal catalysts (e.g., Iridium, Ruthenium). |

Integration of Multi-Omics Data for Systems-Level Understanding

To move beyond a single-target, single-drug paradigm, future studies on this compound will necessitate the integration of multi-omics data. nygen.iopluto.bio This systems biology approach provides a holistic view of the compound's effects on cellular processes, helping to elucidate its mechanism of action, identify biomarkers for efficacy, and predict potential off-target effects. nih.govfrontiersin.org

By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can construct a comprehensive picture of the molecular perturbations induced by the compound. nih.govresearchgate.net For example, transcriptomic analysis (RNA-seq) can reveal changes in gene expression, while proteomics can identify alterations in protein levels and post-translational modifications. Metabolomics can then connect these changes to functional shifts in cellular metabolism.

This integrated data can be used to build interaction networks that highlight the key pathways and biological processes modulated by this compound. nih.gov Such an approach is invaluable for validating the primary target and uncovering polypharmacology, where a compound interacts with multiple targets to produce its therapeutic effect. nygen.ionih.gov Furthermore, multi-omics data from patient samples can aid in stratifying patient populations to identify those most likely to respond to treatment, a cornerstone of precision medicine. pluto.bio

Development of Advanced Computational Models for Activity and Mechanism Prediction

Computational modeling will be an indispensable tool in accelerating the research and development of this compound and its analogues. nih.gov Advanced in silico methods can guide synthetic efforts, predict biological activities, and provide insights into drug-target interactions at an atomic level. nih.govbiotech-asia.org

Quantitative Structure-Activity Relationship (QSAR) models will be developed to correlate the structural features of this compound derivatives with their biological activities. researchgate.netnih.gov These models, built using machine learning algorithms, can predict the potency of newly designed compounds before they are synthesized, thereby prioritizing the most promising candidates. rsc.orgnih.gov

Structure-based drug design, utilizing techniques like molecular docking and molecular dynamics simulations, will be employed to predict how these compounds bind to their protein targets. nih.govbiotech-asia.org This allows for the rational design of modifications to improve binding affinity and selectivity. For novel targets where a crystal structure is unavailable, ligand-based methods such as pharmacophore modeling can be used to identify the key chemical features required for activity. biotech-asia.org

The increasing availability of large biological datasets enables the use of deep learning and other artificial intelligence approaches to predict complex biological phenomena, from target identification to potential toxicity. benthamdirect.comnih.gov These predictive models can significantly reduce the time and cost associated with experimental screening. researchgate.net

Interdisciplinary Research Synergies and Applications

The successful progression of this compound from a chemical curiosity to a potential therapeutic agent will depend on strong interdisciplinary collaboration. researchgate.net The convergence of expertise from medicinal chemistry, chemical biology, pharmacology, systems biology, and computational science is essential for navigating the complexities of modern drug discovery. nih.govrroij.comsolubilityofthings.com

Medicinal chemists will focus on the synthesis and optimization of the compound, while chemical biologists will develop and utilize chemical probes to validate target engagement in cellular systems. nih.govrsc.orgopentargets.orgnih.gov Pharmacologists will assess the compound's efficacy and mechanism of action in relevant disease models. Computational scientists will provide the predictive models and data analysis frameworks needed to interpret complex datasets and guide experimental design.

One key interdisciplinary application will be the development of a "chemical probe" version of this compound. A high-quality chemical probe is a potent and selective molecule used to interrogate the function of a specific protein target in cells and organisms. opentargets.orgnih.gov Creating such a tool would involve synthesizing an optimized analogue and a structurally similar but inactive negative control. This would allow researchers to confidently link the compound's on-target activity to observed biological phenotypes, providing crucial validation for the identified target. nih.gov This synergy ensures that challenges are addressed from multiple perspectives, accelerating the translation of basic scientific discoveries into clinical applications.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing N'-hydroxypyrrolidine-2-carboximidamide, and how can intermediate yields be optimized?

- Methodological Answer : The compound is synthesized via a multi-step route involving condensation reactions. For example, substituted amidoximes (like N′-hydroxybenzamidines) are intermediates in synthesizing 1,2,4-oxadiazoles, which are biologically active derivatives . Key steps include hydroxylamine coupling with nitriles under acidic conditions. Yield optimization can be achieved by controlling reaction temperature (e.g., 60–80°C), stoichiometric ratios of reactants, and purification via recrystallization using ethanol/water mixtures. Monitoring reaction progress with TLC (silica gel, ethyl acetate/hexane) ensures intermediate stability .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR are critical for verifying the pyrrolidine ring and hydroxylamine groups. For instance, the hydroxylamine proton (N–OH) typically appears as a broad singlet near δ 9–10 ppm, while the carboximidamide group shows distinct carbonyl signals (~165–170 ppm in ¹³C NMR) .

- HRMS : High-resolution mass spectrometry confirms molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm. In related amidoxime derivatives, HRMS data matched theoretical values within 0.3 Da .

Q. How can X-ray crystallography resolve the crystal structure of this compound, and what challenges arise during refinement?

- Methodological Answer : Single-crystal X-ray diffraction using Mo-Kα radiation (λ = 0.71073 Å) is employed. Data collection at 293 K and refinement via SHELXL (e.g., SHELX-97) resolve hydrogen-bonding networks and supramolecular packing. Challenges include handling twinned crystals or weak diffraction; iterative refinement of thermal displacement parameters (ADPs) and hydrogen atom positioning improves R-factor convergence (target: R < 0.05) .

Advanced Research Questions

Q. How do structural modifications of this compound influence its bioactivity, particularly in antimicrobial or antiviral applications?

- Methodological Answer : Structure-activity relationship (SAR) studies involve synthesizing analogs with substituents on the pyrrolidine ring or hydroxylamine group. For example:

- Antiviral activity : Introducing electron-withdrawing groups (e.g., –NO₂) enhances interaction with viral protease active sites.

- Antimicrobial activity : Alkyl chain extensions improve membrane permeability. Biological assays (e.g., MIC testing against S. aureus) and molecular docking (AutoDock Vina) validate these hypotheses .

Q. How can contradictory spectral data (e.g., NMR vs. XRD) during structural analysis be systematically resolved?

- Methodological Answer : Contradictions often arise from dynamic processes (e.g., tautomerism) or crystal packing effects. Strategies include:

- Variable-temperature NMR : Detects conformational equilibria (e.g., hydroxylamine tautomers) by observing signal splitting at low temperatures.

- DFT calculations : Compare computed NMR chemical shifts (Gaussian 16, B3LYP/6-31G*) with experimental data to identify dominant conformers .

Q. What computational methods are effective for predicting the binding mode of this compound to target enzymes like HIV-1 protease?

- Methodological Answer : Molecular dynamics (MD) simulations (AMBER or GROMACS) and free-energy perturbation (FEP) calculations quantify binding affinities. Key steps:

- Docking : Use Glide (Schrödinger) to generate initial poses in the protease active site.

- MM/GBSA : Calculate binding free energies, focusing on hydrogen bonds between the hydroxylamine group and catalytic aspartic acid residues (Asp25/Asp25′) .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.